molecular formula C22H19F3N2O3 B11380916 3-[1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

3-[1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11380916
M. Wt: 416.4 g/mol
InChI Key: NFTRNOMDZLWOQJ-UHFFFAOYSA-N
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Description

3-[1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity of molecules, making it a valuable component in pharmaceuticals and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalytic processes to ensure high yield and purity. The use of environmentally benign reagents and conditions is often prioritized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is unique due to its specific structure, which combines a trifluoromethyl group with a pyrrole ring. This combination enhances its biological activity and makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C22H19F3N2O3

Molecular Weight

416.4 g/mol

IUPAC Name

3-[1-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-5-phenylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H19F3N2O3/c23-22(24,25)17-8-4-5-9-18(17)26-20(28)14-27-16(11-13-21(29)30)10-12-19(27)15-6-2-1-3-7-15/h1-10,12H,11,13-14H2,(H,26,28)(H,29,30)

InChI Key

NFTRNOMDZLWOQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC=CC=C3C(F)(F)F)CCC(=O)O

Origin of Product

United States

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